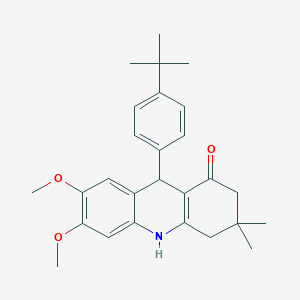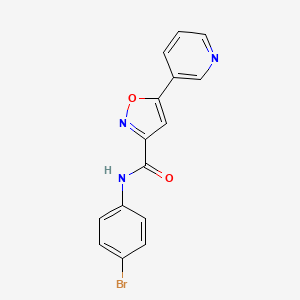![molecular formula C19H18Cl2N4OS2 B4837951 N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(3,4-dimethylphenyl)urea](/img/structure/B4837951.png)
N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(3,4-dimethylphenyl)urea
Descripción general
Descripción
The compound is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The compound also contains a 2,4-dichlorobenzyl group, which is a common component in mild antiseptics able to kill bacteria and viruses associated with mouth and throat infections .
Synthesis Analysis
While specific synthesis methods for this compound were not found, 1,3,4-thiadiazole derivatives can be synthesized using various methods . For example, one method involves the treatment of certain starting materials with 2-[(methylthio)carbonthioyl]hydrazones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the 1,3,4-thiadiazole ring and the 2,4-dichlorobenzyl group. The =N-C-S- moiety’s presence and strong aromaticity of the ring are thought to provide low toxicity and great in vivo stability .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
The 1,3,4-thiadiazole moiety has shown good potency as an anticonvulsant agent . It’s highly effective and has less toxicity. The compound named {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4chlorophenyl)-4,5-dihydropyridine-3(2H)-one} showed 85.44% inhibition in both scPTZ (100 mg/kg) and MES (50 mg/kg) tests .
Anticancer Activity
1,3,4-thiadiazole derivatives have shown significant therapeutic potential as anticancer agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Antimicrobial Activity
1,3,4-thiadiazole derivatives have demonstrated antimicrobial properties . They have been found to be effective against a variety of bacterial strains.
Antifungal Activity
These compounds have also shown antifungal properties , making them potentially useful in the treatment of various fungal infections.
Anti-Inflammatory Activity
1,3,4-thiadiazole derivatives have demonstrated anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Antidiabetic Activity
These compounds have shown potential as antidiabetic agents . They could be useful in the management of diabetes.
Antihypertensive Activity
1,3,4-thiadiazole derivatives have demonstrated antihypertensive properties . They could be useful in the management of high blood pressure.
Antiviral Activity
These compounds have shown potential as antiviral agents . They could be useful in the treatment of various viral infections.
Mecanismo De Acción
Target of Action
The compound N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N’-(3,4-dimethylphenyl)urea is a type of 1,3,4-thiadiazole derivative . The primary targets of this compound are likely to be bacterial cells, specifically Helicobacter pylori . H. pylori is a Gram-negative bacterium associated with chronic gastritis, peptic ulcers, and gastric cancer .
Mode of Action
They likely interact with bacterial cells, disrupting their growth and multiplication .
Biochemical Pathways
The compound’s interaction with its targets likely affects the biochemical pathways that are essential for the survival and proliferation of H. pylori . .
Result of Action
The result of the compound’s action is the inhibition of H. pylori growth and multiplication . This leads to a decrease in the bacterial population, thereby alleviating the associated symptoms and conditions .
Action Environment
The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For instance, H. pylori can survive in highly acidic conditions, which is a unique characteristic among bacteria . Therefore, the compound’s efficacy might be affected by the acidity of the stomach environment.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4OS2/c1-11-3-6-15(7-12(11)2)22-18(26)23-19-25-24-17(28-19)10-27-9-13-4-5-14(20)8-16(13)21/h3-8H,9-10H2,1-2H3,(H2,22,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKAAMRFKROQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)CSCC3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{3,5-dichloro-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4837874.png)
![1-(4-biphenylyl)-2-({4-ethyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4837881.png)
![N-(4-methoxyphenyl)-4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4837897.png)
![2-(benzoylamino)-N-[2-(2-hydroxyethoxy)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4837903.png)
![methyl 1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4837917.png)
![1-(1-adamantyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4837920.png)
![7-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4837927.png)

![N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B4837936.png)

![4-allyl-3-[(4-isopropylphenoxy)methyl]-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4837959.png)

![3-{[(3-{[(2-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4837968.png)
![4-methyl-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B4837971.png)